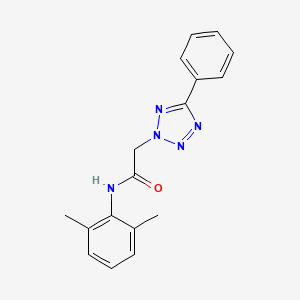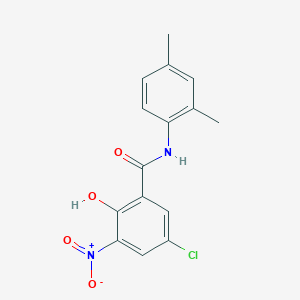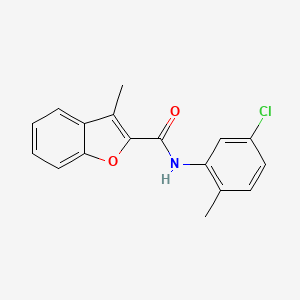
N-(2,6-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as DMTA, is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. This compound has also been shown to have anxiolytic and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,6-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize in high yield. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its potential as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. One direction is the development of more potent and selective inhibitors of COX-2 using this compound as a starting point. Another direction is the investigation of the potential use of this compound as a ligand in metal complexes for catalysis and materials science applications. Additionally, the anxiolytic and sedative effects of this compound could be further studied for their potential use in the treatment of anxiety and sleep disorders.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves the reaction of 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. In materials science, this compound has been studied for its potential use as a ligand in metal complexes and as a building block in supramolecular structures. In analytical chemistry, this compound has been used as a reagent for the detection of certain compounds.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-7-6-8-13(2)16(12)18-15(23)11-22-20-17(19-21-22)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECZJIGKGWTJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)

![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)

